

# A Retrospective Meta-Analysis of PF-610355 Clinical Trial Data for COPD

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PF-610355

Cat. No.: B1679667

[Get Quote](#)

## A Look Back at a Promising Once-Daily Bronchodilator

For researchers, scientists, and drug development professionals, the landscape of chronic obstructive pulmonary disease (COPD) treatment is constantly evolving. This guide provides a retrospective meta-analysis of the clinical trial data for **PF-610355**, a once-daily inhaled long-acting beta<sub>2</sub>-adrenoceptor agonist (LABA) that was under development by Pfizer for the treatment of asthma and COPD. Despite showing promise in early trials, the development of **PF-610355** was discontinued in August 2011. This analysis aims to objectively present the available clinical data for **PF-610355**, compare its performance with other established LABAs of that era, and provide insights from its developmental journey.

## Overview of PF-610355

**PF-610355** was designed as a novel, potent, and selective beta<sub>2</sub>-adrenoceptor agonist with an ultra-long duration of action, making it suitable for once-daily administration.<sup>[1]</sup> Preclinical studies suggested its potential for sustained bronchodilation with minimal systemic exposure, a desirable profile for inhaled therapies.<sup>[1]</sup>

## Efficacy Data: A Comparative Look

Clinical trials for **PF-610355** demonstrated its efficacy in improving lung function in patients with moderate COPD. A meta-analysis of four studies, including data from 690 patients, characterized the dose-response relationship of **PF-610355** and compared it with salmeterol, a twice-daily LABA.<sup>[2]</sup>

The primary efficacy endpoint in these trials was the change in forced expiratory volume in one second (FEV1). The results indicated that once-daily fine-particle doses of 50 µg of **PF-610355** had a greater than 78% probability of achieving a 120 mL improvement in trough FEV1 compared to placebo.[2]

| Treatment Group                        | Mean Improvement in Trough FEV1 vs. Placebo (mL) |
|----------------------------------------|--------------------------------------------------|
| PF-610355 (28.1 µg fine-particle dose) | >100 (moderate probability)[2]                   |
| PF-610355 (50 µg fine-particle dose)   | >120 (high probability)[2]                       |
| Salmeterol (50 µg twice daily)         | 73[3][4]                                         |
| Indacaterol (75 µg once daily)         | 120 - 140[2]                                     |
| Indacaterol (150 µg once daily)        | 170[5]                                           |

Note: The data for **PF-610355** is based on simulations from a meta-analysis, while the data for salmeterol and indacaterol are from separate meta-analyses and head-to-head trials. Direct comparative trial data between **PF-610355** and indacaterol is not available.

## Safety Profile: Focus on Cardiovascular Effects

A key consideration for beta2-agonists is their potential for cardiovascular side effects. An integrated analysis of ten clinical studies with 579 healthy volunteers, asthma, and COPD patients was conducted to assess the cardiovascular safety of **PF-610355**. The analysis concluded that at doses up to 280 µg once daily, **PF-610355** was not expected to have clinically relevant effects on heart rate in patients with COPD.[3][6] Simulations suggested a maximum placebo-corrected increase in heart rate of 2.7 beats per minute.[3][6]

## Experimental Protocols

While the full, detailed protocols for the **PF-610355** clinical trials (NCT00830427, NCT00783406, NCT00808288) are not publicly available, key aspects of the study designs can be summarized from published data and trial registry information.

**General Study Design:** The Phase II trials were typically randomized, double-blind, placebo-controlled, and, in some cases, active-comparator controlled studies. The primary objective was to evaluate the efficacy, safety, and tolerability of different doses of inhaled **PF-610355** in patients with moderate to severe COPD.

**Key Inclusion Criteria:**

- Diagnosis of moderate to severe COPD.
- Specific age range (e.g., 40 years and older).
- Smoking history (e.g.,  $\geq 10$  pack-years).
- Post-bronchodilator FEV1/FVC ratio  $< 0.70$ .
- Post-bronchodilator FEV1 between a specified percentage of predicted normal.

**Key Exclusion Criteria:**

- History of asthma or other significant respiratory diseases other than COPD.
- Recent COPD exacerbation or respiratory tract infection.
- Clinically significant cardiovascular conditions.

**Efficacy Assessments:**

- The primary endpoint was typically the change from baseline in trough FEV1.
- Secondary endpoints often included other spirometric measures (e.g., peak FEV1, FVC), patient-reported outcomes (e.g., symptom scores), and rescue medication use.

**Safety Assessments:**

- Monitoring of adverse events, vital signs (including heart rate and blood pressure), electrocardiograms (ECGs), and clinical laboratory tests.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of beta2-agonists and a general workflow for a clinical trial evaluating a new inhaled therapy for COPD.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of beta2-adrenergic agonists.



[Click to download full resolution via product page](#)

Caption: General workflow of a COPD clinical trial.

## Discontinuation of PF-610355

In August 2011, Pfizer announced the discontinuation of the development of **PF-610355**. While a specific, detailed public reason for this decision is not readily available in published literature or company reports from that period, such decisions in pharmaceutical development are often multifactorial. They can be based on a comprehensive assessment of the clinical data, the competitive landscape, and strategic business priorities. The emergence of other once-daily LABAs, such as indacaterol, around the same time may have influenced the decision-making process.

## Conclusion: Lessons from a Discontinued Candidate

The available data on **PF-610355** suggest it was a promising once-daily LABA with a favorable efficacy and cardiovascular safety profile in early clinical development. Its story underscores the rigorous and complex nature of drug development, where promising candidates may not always reach the market due to a variety of scientific and strategic factors. For researchers and drug developers, the case of **PF-610355** provides valuable data and insights into the development of long-acting bronchodilators and the importance of the evolving therapeutic landscape in shaping the trajectory of new drug candidates.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Effect of long-acting beta-agonists on the frequency of COPD exacerbations: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. New developments in the management of COPD: clinical utility of indacaterol 75 µg - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved outcomes in patients with chronic obstructive pulmonary disease treated with salmeterol compared with placebo/usual therapy: results of a meta-analysis - PMC

[pmc.ncbi.nlm.nih.gov]

- 4. Improved outcomes in patients with chronic obstructive pulmonary disease treated with salmeterol compared with placebo/usual therapy: results of a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Efficacy and safety of conventional long acting  $\beta$ 2- agonists: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Retrospective Meta-Analysis of PF-610355 Clinical Trial Data for COPD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679667#meta-analysis-of-pf-610355-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)